4-Aminopyridine-2-sulfonyl fluoride
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine (4-AP) is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, 4-AP can influence the transmission of signals in the nervous system .
Mode of Action
4-AP acts as an antagonist of the voltage-gated potassium channels . It inhibits these channels, resulting in the prolongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-AP affects the neuronal signaling pathways . By prolonging the action potentials, it enhances the transmission of signals along the neurons . This can have various downstream effects, depending on the specific neurons and pathways involved.
Pharmacokinetics
The pharmacokinetics of 4-AP involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 96% when administered orally . The introduction of a prolonged-release formulation has improved its therapeutic capabilities .
Result of Action
The action of 4-AP results in enhanced neuronal signaling . This can ameliorate the symptoms of certain neurological disorders, such as multiple sclerosis . It has been shown to improve walking in patients with multiple sclerosis . Moreover, it has been suggested that 4-AP exhibits immunomodulatory effects on T cells .
Action Environment
The action of 4-AP can be influenced by various environmental factors. For instance, its solubility and propensity for lipid interactions can affect its absorption and distribution . Furthermore, its stability and release kinetics can be enhanced through the use of nanoformulations .
Biochemical Analysis
Biochemical Properties
It is known that 4-aminopyridine, a related compound, has the ability to augment neural transmission . This is achieved through the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .
Cellular Effects
For instance, it has been used as symptomatic therapy in several neurological disorders, improving visual function and motor skills .
Molecular Mechanism
4-aminopyridine, a related compound, is known to inhibit voltage-gated potassium channels . This results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling .
Temporal Effects in Laboratory Settings
4-aminopyridine has been shown to have neuroprotective properties, with evidence suggesting that it can prevent neuroaxonal loss in the central nervous system .
Dosage Effects in Animal Models
4-aminopyridine has been shown to have dose-dependent antiepileptic effects in animal models .
Metabolic Pathways
4-aminopyridine is known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization .
Transport and Distribution
4-aminopyridine is known to cross the blood-brain barrier more readily .
Subcellular Localization
4-aminopyridine is known to inhibit voltage-gated potassium channels, which are located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminopyridine-2-sulfonyl fluoride can be synthesized through the reaction of 4-aminopyridine-2-sulfonamide with sulfuryl fluoride (SO2F2) . The reaction typically involves the use of an organic solvent such as dichloromethane and is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
4-Aminopyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into various molecules.
Biology: The compound has been studied for its potential use in biological assays and as a tool for probing enzyme activity.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other fluorinated compounds.
Comparison with Similar Compounds
4-Aminopyridine-2-sulfonyl fluoride can be compared with other similar compounds, such as:
4-Aminopyridine: Both compounds inhibit potassium channels, but this compound has additional fluorinated properties that may enhance its biological activity.
2,4-Diaminopyridine: This compound is more potent in peripheral actions
Properties
IUPAC Name |
4-aminopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGDECDGDKNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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